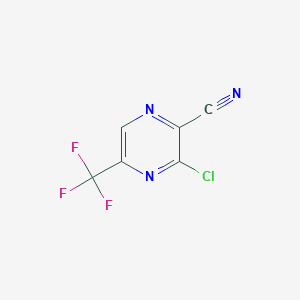

3-氯-5-(三氟甲基)吡嗪-2-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile” is a chemical compound with the molecular formula C6HClF3N3 and a molecular weight of 207.54 . It is also known by the synonyms “3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile” and "2-Pyrazinecarbonitrile, 3-chloro-5-(trifluoromethyl)-" .

Synthesis Analysis

The synthesis of “3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile” and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . It is used as a reactant in the syntheses of tuberculostatic pyrazine derivatives . Various methods of synthesizing this compound have been reported .Molecular Structure Analysis

The molecular structure of “3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile” is characterized by the presence of a pyrazine ring, a trifluoromethyl group, and a nitrile group . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyrazine moiety contribute to the biological activities of this compound .Physical and Chemical Properties Analysis

“3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile” is a solid compound . Its boiling point is between 133-138 °C and its melting point is between 23-27 °C .科学研究应用

吡嗪衍生物概述

吡嗪衍生物,包括3-氯-5-(三氟甲基)吡嗪-2-腈,因其广泛的药理作用而受到认可。这些化合物由于其多样化的应用,在各种药理剂的开发中至关重要。研究表明,吡嗪衍生物表现出显着的抗菌、抗真菌、抗分枝杆菌、抗炎、镇痛、抗癌、抗糖尿病和抗病毒活性。对吡嗪核心的兴趣导致了旨在了解和增强这些化合物生物活性的研究的增加,以实现更有效和更具临床意义的应用(Ferreira & Kaiser, 2012)。

在食品科学中的应用

在食品科学中,强调了通过美拉德反应生成吡嗪的控制策略。吡嗪对食品的风味特性有很大贡献,赋予烘焙、烘烤和坚果风味。为了获得所需的吡嗪水平而增强或抑制美拉德反应的策略涉及使用新的反应物、反应条件的修改和新兴技术。这些策略旨在优化食品加工中的吡嗪控制,反映了该化合物在增强食品风味和品质方面的作用(Yu et al., 2021)。

抗菌和抗炎特性

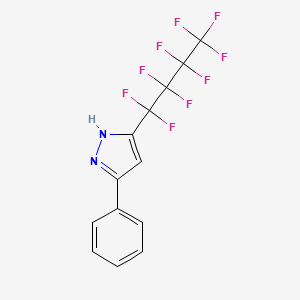

三氟甲基吡唑,与吡嗪衍生物密切相关,以其有效的抗炎和抗菌特性而著称。三氟甲基的存在,特别是在吡唑核上的特定位置,显着影响了这些化合物的活性特征。这突出了三氟甲基吡唑在开发具有最小副作用和改进作用特征的新型抗炎和抗菌剂中的重要性(Kaur, Kumar, & Gupta, 2015)。

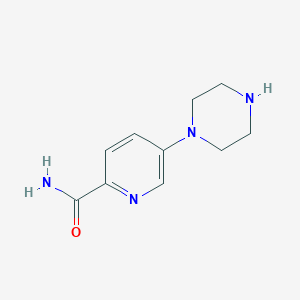

合成和化学性质

吡唑啉衍生物的合成和化学一直是重要的研究重点,特别是对于新型抗癌剂的开发。这些努力包括探索各种合成策略以创建表现出显着生物效应的吡唑啉衍生物。对吡唑啉衍生物生物活性的研究突出了它们在药物化学中的潜力,强调了它们在开发多功能应用(包括抗癌活性)方面的用途(Ray et al., 2022)。

安全和危害

“3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile” is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

未来方向

The future directions for “3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile” and its derivatives are promising. They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of these compounds will be discovered in the future .

作用机制

Target of Action

It is known that this compound is highly active and is commonly used as a catalyst, reagent, and intermediate in organic synthesis reactions .

Mode of Action

It is known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It is known that this compound is used as an intermediate in various organic synthesis reactions .

Pharmacokinetics

The physicochemical properties of the compound, such as its density (1478 g/mL at 25°C) and boiling point (85°C/112mm), may influence its bioavailability .

Action Environment

It is known that this compound should be stored under inert gas (nitrogen or argon) at 2-8°c .

生化分析

Biochemical Properties

The biochemical properties of 3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile are not fully understood yet. It is known that the compound has a high reactivity, which suggests that it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The cellular effects of 3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile are not well documented. Given its high reactivity, it is plausible that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile is not yet fully understood. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 3-Chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile in laboratory settings are not well documented. It is known that the compound has a boiling point of 108-110 °C (Press: 30 Torr) , suggesting that it may be stable under certain conditions

属性

IUPAC Name |

3-chloro-5-(trifluoromethyl)pyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HClF3N3/c7-5-3(1-11)12-2-4(13-5)6(8,9)10/h2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYPCJPDZYNHBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)C#N)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{5-Azaspiro[2.4]heptan-7-yl}acetic acid](/img/structure/B6592453.png)

![(R)-Methyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B6592454.png)

![3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6592482.png)